molecular formula C12H23IO2 B14639527 1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene CAS No. 54555-86-1

1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene

Cat. No.: B14639527
CAS No.: 54555-86-1
M. Wt: 326.21 g/mol
InChI Key: GRHJRIDKQJLMLE-UHFFFAOYSA-N
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Description

1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene is an organic compound characterized by the presence of an iodine atom, a methoxy group, and an octene chain

Preparation Methods

The synthesis of 1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-octene and 1-iodo-3-methoxypropan-2-ol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

    Synthetic Routes:

    Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alkanes or alkenes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols, while substitution may result in the formation of azides or nitriles.

Scientific Research Applications

1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is utilized in the study of biological pathways and mechanisms, particularly in the development of bioactive compounds.

    Industry: In industrial settings, it is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene involves its interaction with molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene can be compared with similar compounds such as:

    1-Iodo-3-methoxypropane: This compound lacks the octene chain, making it less complex and potentially less versatile in applications.

    1-Iodo-3-[(1-methoxypropan-2-YL)oxy]hex-1-ene: Similar in structure but with a shorter carbon chain, which may affect its reactivity and properties.

    1-Bromo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene: The presence of a bromine atom instead of iodine can lead to differences in reactivity and chemical behavior.

Properties

CAS No.

54555-86-1

Molecular Formula

C12H23IO2

Molecular Weight

326.21 g/mol

IUPAC Name

1-iodo-3-(1-methoxypropan-2-yloxy)oct-1-ene

InChI

InChI=1S/C12H23IO2/c1-4-5-6-7-12(8-9-13)15-11(2)10-14-3/h8-9,11-12H,4-7,10H2,1-3H3

InChI Key

GRHJRIDKQJLMLE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=CI)OC(C)COC

Origin of Product

United States

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